molecular formula C16H17N3O4S B2412801 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide CAS No. 919052-96-3

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide

Cat. No.: B2412801
CAS No.: 919052-96-3
M. Wt: 347.39
InChI Key: VLKLVWJSELROMU-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a morpholinosulfonyl group and a pyridin-4-yl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Attachment of the Morpholinosulfonyl Group: The final step involves the sulfonylation of the benzamide core with morpholine, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzamides and pyridine derivatives.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with a similar pyridine-based structure but different functional groups.

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another pyridine-containing compound with distinct chemical properties.

Uniqueness

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is unique due to its combination of a morpholinosulfonyl group and a pyridin-4-yl group, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(18-14-5-7-17-8-6-14)13-1-3-15(4-2-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKLVWJSELROMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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